molecular formula C23H22N4O2S2 B2390101 (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2390101
M. Wt: 450.6 g/mol
InChI Key: LFFLWHREPHFCHN-XMHGGMMESA-N
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Description

WAY-278529 is a synthetic compound known for its anti-inflammatory activity. It has a molecular formula of C23H22N4O2S2 and a molecular weight of 450.58 g/mol . This compound is part of the thiazolidinone class and has been studied for its potential therapeutic applications.

Preparation Methods

The synthesis of WAY-278529 involves multiple steps, starting with the preparation of the thiazolidinone core. The synthetic route typically includes the following steps:

    Formation of the Thiazolidinone Core: This involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Substitution Reactions: The thiazolidinone core is then subjected to various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides and aryl halides.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain WAY-278529 in high purity.

Industrial production methods for WAY-278529 would involve scaling up these reactions while ensuring the safety and efficiency of the process. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

WAY-278529 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.

    Reduction: Reduction of WAY-278529 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thioethers or thiols.

    Substitution: WAY-278529 can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the substituents on the thiazolidinone ring.

Scientific Research Applications

    Chemistry: In synthetic chemistry, WAY-278529 is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the mechanisms of inflammation and to develop new anti-inflammatory drugs.

    Medicine: WAY-278529 has shown promise as a therapeutic agent for treating inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for drug development.

    Industry: In the pharmaceutical industry, WAY-278529 is used in the development and testing of new drugs.

Mechanism of Action

The anti-inflammatory activity of WAY-278529 is primarily due to its ability to inhibit the production of pro-inflammatory cytokines. This compound targets specific molecular pathways involved in the inflammatory response, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting these pathways, WAY-278529 reduces the production of cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

WAY-278529 is unique among thiazolidinone derivatives due to its specific substitution pattern and its potent anti-inflammatory activity. Similar compounds include:

    Rosiglitazone: Another thiazolidinone derivative used as an anti-diabetic drug.

    Pioglitazone: Similar to rosiglitazone, used for treating type 2 diabetes.

    Troglitazone: An older thiazolidinone derivative with anti-diabetic properties but withdrawn due to safety concerns.

Compared to these compounds, WAY-278529 is primarily focused on anti-inflammatory activity rather than anti-diabetic effects, highlighting its uniqueness in the thiazolidinone class.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c1-15-20(22(29)27(25(15)4)18-8-6-5-7-9-18)26-21(28)19(31-23(26)30)14-16-10-12-17(13-11-16)24(2)3/h5-14H,1-4H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFLWHREPHFCHN-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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